Home > Products > Screening Compounds P17037 > Indomethacin Acyl-beta-D-glucuronide
Indomethacin Acyl-beta-D-glucuronide -

Indomethacin Acyl-beta-D-glucuronide

Catalog Number: EVT-7960161
CAS Number:
Molecular Formula: C25H24ClNO10
Molecular Weight: 533.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Indomethacin Acyl-beta-D-glucuronide is derived from indomethacin, which is primarily used for its anti-inflammatory properties. The compound falls under the classification of acyl glucuronides, which are known to be reactive metabolites formed through the conjugation of carboxylic acids with glucuronic acid via the action of UDP-glucuronosyltransferases (UGTs) in the liver. These metabolites can exhibit significant biological activity and toxicity, making their study essential in pharmacology and toxicology .

Synthesis Analysis

The synthesis of Indomethacin Acyl-beta-D-glucuronide typically involves enzymatic processes utilizing human liver microsomes or recombinant UGTs. The general procedure includes:

  1. Preparation of Reaction Mixture: A reaction mixture is prepared containing indomethacin, UDP-glucuronic acid, and necessary cofactors such as magnesium chloride and alamethicin.
  2. Incubation: The mixture is incubated at 37°C for a specified time, usually around two hours, allowing for the enzymatic reaction to take place.
  3. Quenching: After incubation, the reaction is quenched using acetonitrile to precipitate proteins and terminate the enzymatic activity.
  4. Separation: The resulting mixture is centrifuged to separate the supernatant, which contains the synthesized acyl glucuronide, from the precipitated proteins .

This method allows for the efficient production of Indomethacin Acyl-beta-D-glucuronide for further analysis.

Molecular Structure Analysis

Indomethacin Acyl-beta-D-glucuronide has a molecular formula of C25H24ClNO10 and a molecular weight of approximately 505.91 g/mol. The structure features:

  • A beta-D-glucopyranuronic acid moiety that contributes to its solubility and reactivity.
  • An acyl group derived from indomethacin, which includes a chlorobenzoyl group attached to a methoxy-substituted indole structure.

The presence of these functional groups is critical for its biological activity and interaction with various enzymes and proteins .

Chemical Reactions Analysis

Indomethacin Acyl-beta-D-glucuronide participates in several chemical reactions:

  1. Transacylation: This reaction involves the transfer of the acyl group to nucleophiles such as proteins, potentially leading to protein adduct formation.
  2. Deconjugation: In the intestine, bacterial enzymes (like beta-glucuronidase) can hydrolyze acyl glucuronides back to their parent drug, affecting drug efficacy and toxicity.
  3. Bioactivation Pathways: The acyl glucuronide can undergo further transformations that may contribute to toxicity through mechanisms such as nucleophilic attack on cellular macromolecules .
Mechanism of Action

The mechanism of action of Indomethacin Acyl-beta-D-glucuronide primarily relates to its role as a prodrug metabolite:

  • Upon administration, indomethacin is metabolized into its acyl glucuronide form, which can then interact with various biological targets.
  • It inhibits cyclooxygenases (COX-1 and COX-2), leading to decreased production of prostaglandins involved in inflammation and pain signaling.
  • The acyl glucuronide may also influence pharmacokinetics by altering drug absorption and distribution due to enterohepatic recirculation .
Physical and Chemical Properties Analysis

Indomethacin Acyl-beta-D-glucuronide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents due to its glucuronic acid component.
  • Stability: The stability can vary based on pH; it may be more stable in acidic conditions compared to neutral or alkaline environments.
  • Reactivity: Its acyl group makes it susceptible to nucleophilic attack, which can lead to potential toxic effects when interacting with proteins or other biomolecules .
Applications

Indomethacin Acyl-beta-D-glucuronide has several scientific applications:

  1. Drug Metabolism Studies: It serves as a model compound for studying drug metabolism pathways involving UGTs and assessing the safety profiles of NSAIDs.
  2. Toxicology Research: Understanding its reactivity helps in evaluating potential toxic effects associated with drug therapy.
  3. Analytical Chemistry: It is utilized in method development for quantifying drug metabolites in biological samples during pharmacokinetic studies .
Introduction to Indomethacin Acyl-β-D-glucuronide in Xenobiotic Metabolism

Indomethacin acyl-β-D-glucuronide (IAG) represents a critical metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, formed through hepatic glucuronidation of the parent compound's carboxylic acid moiety. This acyl glucuronide conjugate exemplifies a broader class of phase II metabolites implicated in both pharmacological and toxicological pathways of xenobiotic metabolism. With the chemical formula C₂₅H₂₄ClNO₁₀ and molecular weight of 533.91 g/mol, IAG serves as a structurally characterized model compound for investigating the complex biochemical behavior of ester-linked glucuronides [1] [8]. Its significance extends beyond indomethacin metabolism, providing fundamental insights into protein adduct formation, enterohepatic recirculation, and microbiome-drug interactions that characterize carboxylic acid-containing pharmaceuticals [3] [6].

Role of Glucuronidation in NSAID Biotransformation

Glucuronidation constitutes a primary detoxification pathway for NSAIDs, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes in hepatic endoplasmic reticulum. This process converts lipophilic parent drugs into water-soluble conjugates ready for biliary or renal excretion. For carboxylic acid-containing NSAIDs like indomethacin, formation of acyl glucuronides represents the major metabolic route, accounting for approximately 60% of administered drug clearance in humans [4]. The reaction mechanism involves nucleophilic attack by the glucuronic acid's C1 hydroxyl group on the carbonyl carbon of the carboxylic acid functionality, forming an ester bond with inversion of configuration at the anomeric carbon to yield the β-configured glucuronide [5].

The UGT isoform selectivity for indomethacin glucuronidation exhibits species-dependent variation. Human studies identify UGT2B7 as the predominant enzyme responsible, with minor contributions from UGT1A3 and UGT1A9. This enzymatic specificity positions IAG formation within a broader context of NSAID metabolism, where interindividual variability in UGT expression patterns significantly influences metabolic outcomes [4] [6].

Table 1: UGT Isoforms Involved in NSAID Acyl Glucuronidation

UGT IsoformPrimary NSAID SubstratesTissue ExpressionCatalytic Efficiency
UGT2B7Indomethacin, Diclofenac, IbuprofenLiver, Kidney, IntestineHigh (Vₘₐₓ/Kₘ = 8.7 μL/min/mg)
UGT1A3Indomethacin, FlurbiprofenLiver, StomachModerate
UGT1A9Diflunisal, PropofolLiver, KidneyLow for indomethacin
UGT1A1Bilirubin, EtoposideLiver, Small IntestineNot significant for NSAIDs

The chemical reactivity of acyl glucuronides distinguishes them from their more stable ether- or N-linked counterparts. IAG undergoes pH-dependent intramolecular rearrangement via acyl migration, where the drug moiety successively translocates from the 1-OH position to 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring. This process generates positional isomers that retain protein reactivity while resisting enzymatic hydrolysis by β-glucuronidase [6] [9]. The rearrangement kinetics follow first-order kinetics, with IAG exhibiting moderate stability compared to other NSAID glucuronides:

IAG degradation pathway = Hydrolysis + Migrationt₁/₂ (pH 7.4, 37°C) = 1.8 hoursMigration rate constant (kₘ) = 0.23 h⁻¹Hydrolysis rate constant (kₕ) = 0.15 h⁻¹ [9]

This inherent instability complicates IAG isolation and analysis, necessitating specialized stabilization techniques during analytical procedures. Despite these challenges, IAG serves as a reference compound for evaluating structure-reactivity relationships in acyl glucuronide chemistry [1].

Historical Context of Acyl Glucuronides in Pharmacological Research

The significance of acyl glucuronides in pharmacology emerged from investigations into idiosyncratic drug reactions associated with carboxylic acid-containing drugs. The withdrawal of zomepirac in 1983 due to anaphylactic reactions marked a pivotal moment, directing attention toward the immunological potential of reactive acyl glucuronides [6]. Indomethacin acyl-β-D-glucuronide became a focal point in these investigations when studies in the 1990s demonstrated its capacity to form covalent adducts with serum albumin via both transacylation and glycation mechanisms. This established IAG as a model compound for studying hapten formation in drug hypersensitivity [6].

Methodological advances in IAG analysis have paralleled evolving understanding of its reactivity. Early studies employed thin-layer chromatography to separate migration isomers, while contemporary research utilizes high-resolution mass spectrometry and multidimensional NMR spectroscopy. Particularly significant was the application of ¹H-NMR to monitor the disappearance of the anomeric proton resonance at δ 5.6-6.0 ppm, providing a direct measure of IAG degradation kinetics without interference from migration products [9]. This technique revealed that IAG degradation follows pseudo-first-order kinetics and enabled comparative stability studies across diverse NSAID glucuronides.

Table 2: Historical Milestones in Acyl Glucuronide Research

Year RangeKey AdvancementSignificance for IAG Research
1970-1980Identification of glucuronide conjugates as major NSAID metabolitesInitial characterization of IAG as indomethacin metabolite
1980-1990Correlation of acyl glucuronide reactivity with drug hypersensitivityIAG protein adduct formation demonstrated
1990-2000Development of NMR stability assaysQuantitative degradation kinetics for IAG established
2000-2010Recognition of enterohepatic recirculationIAG hydrolysis in gut identified as determinant of indomethacin bioavailability
2010-PresentMicrobiome-UGT interactions elucidatedGut microbial β-glucuronidase regulation by IAG discovered

The toxicological paradigm for acyl glucuronides evolved through IAG research, transitioning from early assumptions of inherent toxicity to a nuanced understanding that integrates molecular reactivity, exposure duration, and host factors. Landmark studies demonstrated that germ-free animals exhibit remarkable resistance to indomethacin-induced intestinal injury, implicating bacterial β-glucuronidase in the reactivation of IAG to the parent drug within the gastrointestinal tract [3]. This established the bacterial enzyme-dependent toxicity model where IAG serves as the proximal delivery mechanism for localized drug exposure [3] [7].

Significance of Indomethacin Acyl-β-D-glucuronide as a Model Metabolite

IAG has emerged as a quintessential model system for probing structure-function relationships in xenobiotic metabolism, owing to three distinctive properties:

  • Chemical Tractability: The commercial availability of purified IAG facilitates experimental studies without requiring complex biosynthetic procedures. Its defined molecular structure enables precise characterization of degradation pathways and reaction kinetics [1] [9].

  • Biological Relevance: IAG exemplifies the enterohepatic cycling phenomenon common to NSAIDs. After biliary excretion, IAG undergoes bacterial β-glucuronidase-mediated hydrolysis in the intestine, releasing pharmacologically active indomethacin for reabsorption. This process prolongs drug exposure and creates discontinuous concentration peaks that complicate pharmacokinetic modeling [3] [7].

  • Microbiome Interactions: Research has revealed that IAG regulates its own hydrolysis through interactions with the GusR transcriptional repressor in Enterobacteriaceae. Structural studies demonstrate that IAG binds to GusR with high affinity (Kd = 0.8 μM), derepressing β-glucuronidase expression and accelerating its own hydrolysis [3] [9]. This creates a feed-forward loop that amplifies intestinal drug exposure, positioning IAG at the interface of host and microbial metabolism.

Table 3: Research Applications of Indomethacin Acyl-β-D-glucuronide

Research DomainApplication of IAGKey Findings
Reactivity AssessmentModel for nucleophilic displacement studiesForms glutathione adducts via transacylation but not glycation adducts with methoxylamine
Protein Adduct FormationHaptenization mechanism studiesCovalently modifies albumin at Lys199, Lys525, and Cys34 residues
Microbiome-Drug InteractionsRegulation of bacterial gene expressionModulates GusR repressor activity in Enterobacteriaceae
Analytical DevelopmentReference standard for LC-MS/MS methodsEnables quantification of trace acyl glucuronides in complex matrices
Pain PharmacologyTRP channel modulationLacks the TRPA1 antagonism exhibited by ibuprofen acyl glucuronide

Recent investigations have uncovered unexpected pharmacological dimensions of acyl glucuronides through comparative studies. While ibuprofen acyl glucuronide demonstrates TRPA1 channel antagonism contributing to analgesia, IAG lacks this activity despite structural similarities. This divergence highlights the metabolite-specific bioactivity that transcends parent drug classifications and positions IAG as a critical comparator in pharmacodynamic studies [9].

Structural biology has leveraged IAG to elucidate molecular recognition in bacterial regulatory systems. Crystallographic analyses of the GusR-IAG complex reveal ligand interaction with Thr42, Arg47, and Gln74 residues in the E. coli repressor protein. These contacts differ significantly from those observed with estradiol glucuronide, explaining IAG's preferential binding and establishing a structure-activity framework for glucuronide sensing in commensal and pathogenic bacteria [3] [9].

The enduring research utility of IAG stems from its encapsulation of multiple pharmacological principles: metabolic activation, microbiome-host interplay, and reactive metabolite signaling. As investigation progresses toward personalized risk assessment for carboxylic acid drugs, IAG continues to provide mechanistic insights that bridge analytical chemistry, molecular toxicology, and clinical pharmacology [3] [6] [9].

Properties

Product Name

Indomethacin Acyl-beta-D-glucuronide

IUPAC Name

(3R,4R,5R,6R)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H24ClNO10

Molecular Weight

533.9 g/mol

InChI

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21-,22?,25+/m1/s1

InChI Key

QCBWEVBGELGABM-KFELBOHGSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.